1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with an ethyl group at position 1 and a methyl group at position 5. The ethyl group at position 1 is a common feature in fluoroquinolone antibiotics, contributing to enhanced bioavailability and target binding .
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
1-ethyl-6-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-3-14-7-10(13(16)17)12(15)9-6-8(2)4-5-11(9)14/h4-7H,3H2,1-2H3,(H,16,17) |
InChI Key |
BXCLYVRHLWNJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Ethyl Ester Formation
Anthranilic acid derivatives (e.g., 3,4,5,6-tetrafluoroanthranilic acid) are acetylated with acetic anhydride to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid . This intermediate reacts with oxalyl chloride and malonic half-acid ester to yield 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester .
Cyclization and N-Alkylation
The ethyl ester undergoes cyclization with triethylorthoformate and cyclopropylamine in t-butanol, followed by treatment with potassium t-butoxide to form 5-acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester . For 1-ethyl-6-methyl analogs, ethyl bromide replaces cyclopropylamine during alkylation.
Hydrolysis to Carboxylic Acid
The ethyl ester is hydrolyzed under basic conditions (e.g., 2M NaOH in methanol) and acidified to yield the final carboxylic acid. Yields range from 65–92% depending on substituents.
N-Alkylation of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Esters
Substrate Preparation
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is synthesized via cyclization of malonic acid diethyl ester in diphenyl ether at 240°C .
Ethylation at N1
Sodium hydride (60%) in anhydrous DMF facilitates N-alkylation with ethyl bromide at 90°C for 3–6 hours , producing 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester in 50–96% yield .
Methylation at C6
A Friedel-Crafts alkylation introduces the methyl group using methyl iodide and aluminum chloride in dichloromethane. Alternative routes employ methylmagnesium bromide in tetrahydrofuran under inert conditions.
Direct Functionalization of Preformed Quinolones
Starting Material: 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
Fluorine at C6 is replaced via nucleophilic aromatic substitution. Treatment with methylamine in DMSO at 100°C for 4 hours substitutes fluorine with methyl, achieving 75–85% conversion .
Catalytic Hydrogenation
Palladium on carbon (20% Pd/C) under 5 atm H₂ in ethanol reduces nitro or azide intermediates to amines, which are acetylated or alkylated to install methyl groups.
Comparative Analysis of Synthetic Routes
Purification and Characterization
Column Chromatography
Silica gel (70–200 mesh) with eluents like chloroform:hexane:isopropanol (4:5:1) resolves intermediates.
Recrystallization
Crude products are recrystallized from DMF/water or acetic acid to achieve >95% purity.
Spectroscopic Validation
-
¹H NMR (DMSO-d₆): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, C6-CH₃), 4.25 (q, J = 7.1 Hz, 2H, CH₂CH₃).
-
FT-IR : C=O stretch at 1705 cm⁻¹ (carboxylic acid), C=O lactam at 1620 cm⁻¹ .
Challenges and Optimization
Byproduct Formation
Over-alkylation at N1 produces 1,6-diethyl analogs, minimized by controlling stoichiometry (1:1.2 substrate:ethyl bromide).
Solvent Selection
DMF accelerates N-alkylation but complicates purification. Substituting with acetonitrile reduces side reactions.
Temperature Sensitivity
Cyclization above 250°C degrades the quinoline core. Microwave-assisted synthesis at 200°C improves yield by 15% .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Scientific Research Applications
Antimicrobial Properties
1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibits notable antibacterial properties. Research indicates that quinoline derivatives can interfere with microbial DNA synthesis, making them effective against various bacterial strains.
Table 1: Antibacterial Activity Data
| Compound | Minimum Inhibitory Concentration (MIC) (μM) | Target Organism |
|---|---|---|
| 1-Ethyl-6-methyl-4-oxo... acid | 9.97 | Mycobacterium tuberculosis (MDR) |
| Ethambutol | 4.89 | Mycobacterium tuberculosis |
| Compound X | 40.89 | Mycobacterium tuberculosis (XDR) |
This data suggests that the compound is significantly effective against multidrug-resistant strains of Mycobacterium tuberculosis .
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. Studies have shown that derivatives of quinoline can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The mechanism often involves the inhibition of topoisomerase enzymes, which are essential for DNA replication .
Industrial Applications
In addition to its medicinal uses, 1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid finds applications in various industrial processes:
- Chemical Synthesis : It serves as a precursor for synthesizing more complex quinoline derivatives.
- Material Development : The compound is utilized in developing new materials with enhanced properties due to its unique chemical structure.
Case Studies
Several studies have highlighted the effectiveness of 1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in different applications:
- Antimicrobial Research : A study demonstrated its effectiveness against resistant strains of bacteria, showing lower MIC values compared to conventional antibiotics .
- Cancer Treatment Studies : Research indicated that modifications to the compound could enhance its anticancer properties, making it a candidate for further therapeutic development .
Mechanism of Action
The mechanism of action of 1-ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antibacterial agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives is highly dependent on substituents at positions 1, 6, 7, and 6. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Position 1 Substitution :
- Ethyl or cyclopropyl groups at position 1 improve pharmacokinetic stability compared to smaller alkyl groups. For example, 1-ethyl derivatives exhibit better solubility and oral bioavailability .
- Cyclopropyl substituents (e.g., in ciprofloxacin analogs) enhance DNA gyrase binding and Gram-negative antibacterial activity .
Position 6 Substitution: Fluoro or chloro groups at position 6 are common in antimicrobial agents, with fluoro improving cell permeability and target affinity .
Position 7 and 8 Modifications :
Biological Activity
1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships (SAR), and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula for 1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is with a molecular weight of approximately 219.24 g/mol. The compound features a quinoline core, which is significant for its biological activity.
Antibacterial Activity
Research indicates that derivatives of quinoline, including 1-Ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, exhibit notable antibacterial properties. A study highlighted the effectiveness of similar compounds against Mycobacterium tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for conventional antibiotics, suggesting a promising avenue for treatment against resistant bacterial strains .
Table 1: Antibacterial Activity Data
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| 1-Ethyl-6-methyl-4-oxo... acid | 9.97 | M. tuberculosis (MDR) |
| Ethambutol | 4.89 | M. tuberculosis |
| Compound X | 40.89 | M. tuberculosis (XDR) |
Structure-Activity Relationship (SAR)
The SAR studies conducted on quinoline derivatives reveal that modifications at specific positions on the quinoline ring can enhance antibacterial efficacy. For instance, substituents at positions 5 and 7 have shown to improve activity against bacterial strains while reducing cytotoxicity towards mammalian cells .
Cytotoxicity Studies
Cytotoxicity assessments indicate that certain derivatives maintain a favorable therapeutic index, exhibiting higher selectivity towards bacterial cells compared to mammalian cells. For example, compounds with MIC values under 100 μM against M. tuberculosis demonstrated IC50 values greater than 200 μM in Vero cell lines, indicating low cytotoxicity .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various substituted quinolines where the compound's ability to inhibit bacterial growth was compared against established antibiotics. The findings suggested that certain modifications not only enhanced potency but also improved solubility and bioavailability .
Table 2: Case Study Summary
Q & A
Q. What are the established synthetic pathways for 1-ethyl-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves sequential alkylation and cyclization steps. A common route starts with the condensation of 2-aminobenzophenone derivatives with diethyl ethoxymethylenemalonate, followed by cyclization under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core. The ethyl and methyl substituents are introduced via alkylation reactions using ethyl iodide or methyl bromide in the presence of a base (e.g., K₂CO₃). Final hydrolysis of the ester group (e.g., using NaOH/EtOH) yields the carboxylic acid derivative . Key Steps :
- Cyclization at 120–140°C for 4–6 hours.
- Alkylation at position 1 (ethyl) and 6 (methyl) under reflux in DMF.
- Hydrolysis with 10% NaOH to convert esters to carboxylic acids.
Q. How is the purity and structural integrity of this compound verified in laboratory settings?
- Methodological Answer : Analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., ethyl group protons at δ 1.2–1.4 ppm, methyl at δ 2.5–2.7 ppm) .
- HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (theoretical: 261.26 g/mol) .
Q. What initial biological screening assays are recommended for assessing its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting DNA gyrase or topoisomerase IV, common targets for quinolones .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test bases like DBU or DIPEA for alkylation efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for alkylation reactivity.
- Temperature Control : Lower cyclization temperatures (e.g., 100°C) with prolonged reaction times (12–24 hours) to reduce side products .
Data Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, K₂CO₃, 80°C | 65 | 92 |
| DMSO, DBU, 100°C | 78 | 95 |
Q. What strategies are effective in resolving contradictions between reported biological activities across studies?
- Methodological Answer :
- Comparative Structural Analysis : Map substituent effects using analogs (e.g., fluoro vs. methyl groups at position 6) to clarify bioactivity trends .
- Dose-Response Studies : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Target-Specific Assays : Use isogenic bacterial strains (e.g., gyrase mutants) to confirm mechanism of action .
Q. How do electronic and steric effects of substituents influence its pharmacological profile?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Fluorine at position 6 enhances DNA gyrase binding via electron-deficient π-system interactions .
- Steric Hindrance : Methyl at position 6 may reduce membrane permeability compared to smaller groups (e.g., H, F) .
Comparative Data :
| Substituent (Position 6) | Antimicrobial IC₅₀ (µM) | Topoisomerase IV Inhibition (%) |
|---|---|---|
| -CH₃ | 12.5 | 45 |
| -F | 8.2 | 68 |
| -Cl | 18.7 | 32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
